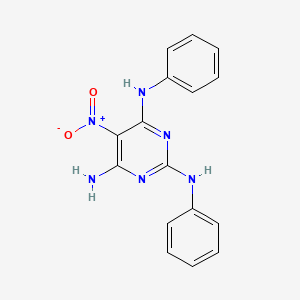

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule “5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine” contains a total of 40 bonds. There are 26 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), 2 secondary amines (aromatic), 1 nitro group (aromatic), and 1 Pyrimidine .

Synthesis Analysis

The synthesis of N2,N4-diphenylpyrimidine-2,4-diamines has been studied for their potential as kinase-targeted antimalarials. The aim of the study was to make structural modifications to improve the overall potency, selectivity, and solubility of the series by varying the anilino groups attached to the 2- and 4-position .Molecular Structure Analysis

The molecules of the compound have no internal symmetry despite the symmetric pattern of substitution in the pyrimidine ring. The intramolecular distances indicate polarization of the electronic structure. There are two intramolecular N—H O hydrogen bonds and molecules are linked into centrosymmetric dimers by pairs of three-centre C—H (O)2 hydrogen bonds .Physical and Chemical Properties Analysis

The molecular formula of this compound is C16H14N6O2. It has an average mass of 322.321 Da and a monoisotopic mass of 322.117828 Da .Applications De Recherche Scientifique

Synthesis and Characterization

5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine and its derivatives have been synthesized through various chemical reactions, highlighting their relevance in organic and medicinal chemistry. For instance, Sedova et al. (2002) synthesized nitrogen-containing derivatives by reacting 2-chloro-5-nitro-4,6-diphenylpyrimidine with amines, confirming their structures via IR spectroscopy and mass spectrometry. This emphasizes the compound's utility in synthesizing nitrogen-rich heterocycles, which are of interest in pharmaceutical chemistry and materials science (Sedova, Shkurko, & Nekhoroshev, 2002).

Energetic Material Development

The compound's derivatives, particularly those involving nitration and oxidation reactions, have found applications in the development of energetic materials. Manzoor et al. (2021) discussed the synthesis and characterization of energetic compounds based on N-oxidation of 5-Nitroso-2,4,6-triaminopyrimidine, revealing compounds with high densities and positive heats of formation, indicating potential use in high-performance explosives (Manzoor et al., 2021).

Molecular Electronics

In the realm of molecular electronics, the incorporation of nitroamine redox centers within molecules, akin to those derived from this compound, has been explored for their unique electrical properties. A notable study by Chen et al. (1999) utilized a molecule containing a nitroamine redox center to achieve negative differential resistance and a significant on-off peak-to-valley ratio in electronic devices, highlighting the compound's potential in nanoelectronic applications (Chen, Reed, Rawlett, & Tour, 1999).

Mécanisme D'action

Target of Action

The primary targets of the compound 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine are cyclin-dependent kinases (CDKs), specifically CDK2/cyclin E1 and CDK9/cyclin T1 . CDKs are pivotal kinases in cell cycle transition and gene transcription .

Mode of Action

This compound interacts with its targets, CDK2/cyclin E1 and CDK9/cyclin T1, by inhibiting their activities . This inhibition is generally correlated well with the cytotoxicity of these compounds .

Biochemical Pathways

The compound this compound affects the biochemical pathways associated with cell cycle transition and gene transcription . By inhibiting CDK2/cyclin E1 and CDK9/cyclin T1, it disrupts the normal functioning of these pathways .

Pharmacokinetics

Similar compounds have been shown to exhibit significant inhibition against tumor cell lines, suggesting a reasonable level of bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1 . This leads to cell cycle arrest in the G2/M phase .

Action Environment

The efficacy of similar compounds has been tested against various tumor cell lines, suggesting that the compound’s action may be influenced by the cellular environment .

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-2-N,4-N-diphenylpyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c17-14-13(22(23)24)15(18-11-7-3-1-4-8-11)21-16(20-14)19-12-9-5-2-6-10-12/h1-10H,(H4,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJUOEVKQFBVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)